Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- is an organic compound with a unique structure that includes a fluoro group, a phenyl group, and a phenylthio group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- can be achieved through several methods. One common approach involves the reaction of 2-fluoroacetophenone with thiophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and phase transfer agents may also be employed to improve the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- undergoes various chemical reactions, including:
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Thiols, amines, halides
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions
Alcohols: Formed through reduction of the carbonyl group
Substituted Derivatives: Formed through nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: May be used in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- involves interactions with various molecular targets. The fluoro group can participate in hydrogen bonding and dipole-dipole interactions, while the phenylthio group can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 2,2,2-trifluoro-1-phenyl-: Contains three fluoro groups instead of one.
Ethanone, 2-bromo-1-phenyl-: Contains a bromo group instead of a fluoro group.
2,2-Dichloro-2-fluoro-1-phenylethanone: Contains two chloro groups and one fluoro group.
Uniqueness
Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- is unique due to the presence of both a fluoro group and a phenylthio group, which impart distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis and potential pharmaceutical applications.
Eigenschaften
CAS-Nummer |
134988-41-3 |
---|---|
Molekularformel |
C14H11FOS |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
2-fluoro-1-phenyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C14H11FOS/c15-14(17-12-9-5-2-6-10-12)13(16)11-7-3-1-4-8-11/h1-10,14H |
InChI-Schlüssel |
RCUFAUZWAROMQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(F)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.